molecular formula C13H21NO5 B12974889 (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid

Cat. No.: B12974889
M. Wt: 271.31 g/mol
InChI Key: FIFHWWQWGKZQLG-PORFMDCZSA-N
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Description

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid typically involves the introduction of the Boc group to an amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The flow process allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the Boc group results in the free amine.

Scientific Research Applications

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.

    N-tert-Butoxycarbonyl-L-lysine: Contains an additional amino group, offering more functionalization options.

Uniqueness

(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is unique due to its specific structure, which includes an oxo group and an alkene moiety. This combination allows for diverse chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid

InChI

InChI=1S/C13H21NO5/c1-5-6-9(15)7-8-10(11(16)17)14-12(18)19-13(2,3)4/h5-6,10H,7-8H2,1-4H3,(H,14,18)(H,16,17)/b6-5+/t10-/m0/s1

InChI Key

FIFHWWQWGKZQLG-PORFMDCZSA-N

Isomeric SMILES

C/C=C/C(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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